molecular formula C14H8N2O5 B14915452 5-Nitro-2-phenyl-1,3-benzoxazole-7-carboxylic acid

5-Nitro-2-phenyl-1,3-benzoxazole-7-carboxylic acid

Katalognummer: B14915452
Molekulargewicht: 284.22 g/mol
InChI-Schlüssel: JFKKTPFQUKAWAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Nitro-2-phenyl-1,3-benzoxazole-7-carboxylic acid is a heterocyclic aromatic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-phenyl-1,3-benzoxazole-7-carboxylic acid typically involves the condensation of 2-aminophenol with an appropriate aldehyde or carboxylic acid derivative. One common method is the reaction of 2-aminophenol with 2-nitrobenzaldehyde under acidic conditions to form the benzoxazole ring . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid at elevated temperatures.

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs continuous flow reactors to ensure high yield and purity. The use of metal catalysts, such as palladium or copper, can enhance the reaction efficiency and reduce the reaction time . Additionally, solvent-free conditions and microwave-assisted synthesis are gaining popularity due to their eco-friendly nature and reduced energy consumption .

Analyse Chemischer Reaktionen

Types of Reactions

5-Nitro-2-phenyl-1,3-benzoxazole-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 5-Amino-2-phenyl-1,3-benzoxazole-7-carboxylic acid.

    Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

    Cyclization: Polycyclic benzoxazole compounds.

Wirkmechanismus

The biological activity of 5-Nitro-2-phenyl-1,3-benzoxazole-7-carboxylic acid is primarily due to its ability to interact with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can bind to and inhibit enzymes such as DNA topoisomerases and protein kinases . These interactions disrupt essential cellular processes, leading to antimicrobial or anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Nitro-2-phenyl-1,3-benzoxazole-7-carboxylic acid is unique due to the presence of both the nitro and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various scientific fields .

Eigenschaften

Molekularformel

C14H8N2O5

Molekulargewicht

284.22 g/mol

IUPAC-Name

5-nitro-2-phenyl-1,3-benzoxazole-7-carboxylic acid

InChI

InChI=1S/C14H8N2O5/c17-14(18)10-6-9(16(19)20)7-11-12(10)21-13(15-11)8-4-2-1-3-5-8/h1-7H,(H,17,18)

InChI-Schlüssel

JFKKTPFQUKAWAA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=NC3=CC(=CC(=C3O2)C(=O)O)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.